FmocNH-PEG4-CH2CH2N3
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Overview
Description
FmocNH-PEG4-CH2CH2N3, also known as 9H-fluoren-9-ylmethoxycarbonyl-polyethylene glycol-4-azidoethyl, is a heterobifunctional polyethylene glycol derivative. It is widely used in various fields due to its unique properties, including its ability to modify proteins, peptides, and other materials. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and an azide group, making it highly versatile for bioconjugation and click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FmocNH-PEG4-CH2CH2N3 typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
PEGylation: The next step involves the attachment of the polyethylene glycol (PEG) chain. This is done by reacting the Fmoc-protected amine with a PEG derivative, usually in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Fmoc-protected amine and PEG derivatives.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
FmocNH-PEG4-CH2CH2N3 undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Conjugation Reactions: The compound can be conjugated to other molecules through the azide group using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Azidation: Sodium azide in DMF or DMSO.
Click Chemistry: Copper sulfate and sodium ascorbate in a suitable solvent
Major Products
Fmoc-Deprotected Product: Removal of the Fmoc group yields the free amine.
Click Chemistry Product: Reaction with an alkyne yields a triazole-linked product
Scientific Research Applications
Chemistry
FmocNH-PEG4-CH2CH2N3 is used in the synthesis of complex molecules and bioconjugates. Its ability to undergo click chemistry makes it valuable for constructing large, multifunctional molecules .
Biology
In biological research, the compound is used for labeling and modifying biomolecules such as proteins and peptides. It facilitates the study of protein-protein interactions and cellular processes .
Medicine
The compound is employed in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Its PEGylation improves the solubility and stability of drugs .
Industry
In industrial applications, this compound is used in the development of advanced materials, including hydrogels and nanomaterials. These materials have applications in tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of FmocNH-PEG4-CH2CH2N3 involves its ability to undergo click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are used to conjugate the compound to various biomolecules. The Fmoc group serves as a protecting group for the amine, which can be deprotected under basic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
FmocNH-PEG4-COOH: Similar structure but with a carboxylic acid group instead of an azide group.
FmocNH-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation.
FmocNH-PEG4-Maleimide: Contains a maleimide group for thiol-reactive conjugation
Uniqueness
FmocNH-PEG4-CH2CH2N3 is unique due to its azide group, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable for applications requiring precise bioconjugation and labeling .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O6/c26-29-28-10-12-32-14-16-34-18-17-33-15-13-31-11-9-27-25(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAGOHZZTZIRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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